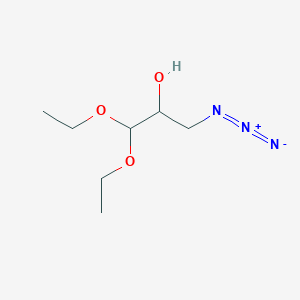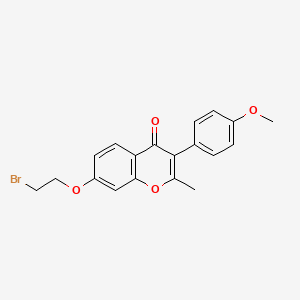
1-Tert-butyl-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butyl-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a urea derivative that contains a thiadiazole ring and an alkyne group, which makes it a unique and promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-Tert-butyl-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for the development of new cancer therapies.
Biochemical and Physiological Effects:
1-Tert-butyl-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which are involved in cancer cell growth and proliferation. Additionally, this compound has been found to induce the expression of certain genes that are involved in the regulation of the cell cycle and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Tert-butyl-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea in lab experiments include its high potency and specificity against cancer cells, as well as its broad-spectrum activity against different types of cancer. However, the limitations of this compound include its low solubility in water and its potential toxicity to normal cells.
Direcciones Futuras
There are several future directions for the development of 1-Tert-butyl-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea as a potential therapeutic agent. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to modify the structure of the compound to improve its solubility and reduce its toxicity to normal cells. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of 1-Tert-butyl-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea involves the reaction of tert-butyl isocyanate with 5-prop-2-ynylsulfanyl-1,3,4-thiadiazole-2-amine in the presence of a suitable base. The reaction proceeds smoothly under mild conditions, and the yield of the product is high.
Aplicaciones Científicas De Investigación
1-Tert-butyl-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant activity against several types of cancer cells, including breast, lung, and colon cancer. Additionally, this compound has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
1-tert-butyl-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4OS2/c1-5-6-16-9-14-13-8(17-9)11-7(15)12-10(2,3)4/h1H,6H2,2-4H3,(H2,11,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWABOFVXHIKSAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-3-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 2-[1-(acetylamino)-2,2,2-trichloroethyl]malonate](/img/structure/B2791656.png)



![(Z)-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2791663.png)

![2-[2-(phenoxymethyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2791667.png)
![[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2791668.png)

![1-(4-fluorophenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B2791671.png)

![N-Methyl-N-[(4-pyrrolidin-3-yloxypyridin-2-yl)methyl]propan-2-amine;trihydrochloride](/img/structure/B2791675.png)
![Methyl 4-[(1R)-1-aminoethyl]-2-methylbenzoate;hydrochloride](/img/structure/B2791676.png)